5-Hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid
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Overview
Description
5-Hydroxy-7-oxabicyclo[410]hept-3-ene-3-carboxylic acid is a bicyclic compound with a unique structure that includes a hydroxyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid typically involves the reaction of 5-bromopentanol with 2-hydroxybutanoic acid ethyl ester in the presence of a base such as sodium carbonate. The reaction is carried out in a dry solvent like dimethylformamide, and the product is purified using organic solvents .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis route mentioned above can be scaled up for industrial applications. The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
Scientific Research Applications
5-Hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups play a crucial role in its binding to enzymes and receptors. The compound can inhibit the activity of certain enzymes by forming stable complexes, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-Oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid, 5-hydroxy-, ethyl ester
- 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid
Uniqueness
5-Hydroxy-7-oxabicyclo[410]hept-3-ene-3-carboxylic acid is unique due to its specific arrangement of functional groups and its bicyclic structure
Properties
IUPAC Name |
5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c8-4-1-3(7(9)10)2-5-6(4)11-5/h1,4-6,8H,2H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFYOUAXVFBEGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)C(C=C1C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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